![molecular formula C9H10N2S B3029523 2,5-二甲基苯并[d]噻唑-6-胺 CAS No. 686747-14-8](/img/structure/B3029523.png)

2,5-二甲基苯并[d]噻唑-6-胺

描述

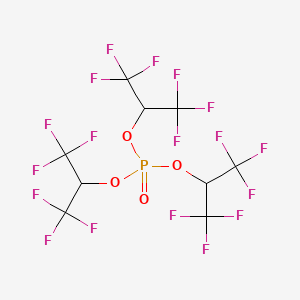

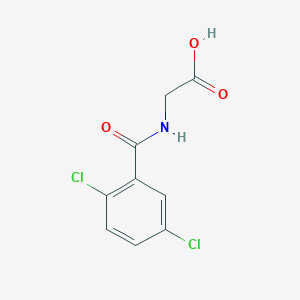

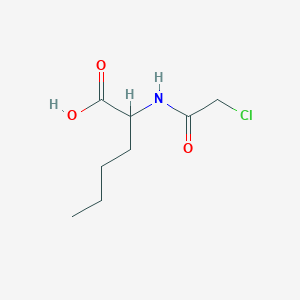

2,5-Dimethylbenzo[d]thiazol-6-amine is a chemical compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are heterocyclic compounds containing a five-membered ring of one sulfur atom, one nitrogen atom, and three carbon atoms. The specific structure of 2,5-dimethylbenzo[d]thiazol-6-amine includes a benzothiazole moiety with two methyl groups at the 2 and 5 positions on the thiazole ring.

Synthesis Analysis

The synthesis of related thiazole compounds has been reported in the literature. For instance, a compound with a thiazole structure, N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine, was synthesized by the condensation of 2-aminobenzothiazole and 3-acetyl-2,5-dimethylthiophene in ethanol . Although this is not the exact compound , the synthesis method could potentially be adapted for the synthesis of 2,5-dimethylbenzo[d]thiazol-6-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a heterocyclic thiazole ring. In the case of the related compound 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, the crystal structure was determined by X-ray diffraction, revealing a planar molecule with a dihedral angle between the rings of 8.9° . This information provides insight into the potential planarity and ring orientations of 2,5-dimethylbenzo[d]thiazol-6-amine.

Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including substitution and condensation reactions. For example, in the synthesis of 5-(5-amino-3,6-dichloro-1,4-benzoquinon-2-yl)-2-dimethylaminothiazoles, a chlorine atom on the benzoquinone ring was substituted by an amino group in a reaction with primary and secondary amines . This demonstrates the reactivity of the thiazole ring towards nucleophilic substitution reactions, which could be relevant for the chemical reactions of 2,5-dimethylbenzo[d]thiazol-6-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be inferred from related compounds. For instance, the UV–Vis–NIR and IR spectroscopy, mass spectrometry, and X-ray diffraction analyses of coordination compounds derived from thiazole ligands provide information on their electronic spectra and solid-state characteristics . These techniques could be applied to 2,5-dimethylbenzo[d]thiazol-6-amine to determine its spectroscopic properties and solid-state structure.

科学研究应用

腐蚀抑制:2,5-二甲基苯并[d]噻唑-6-胺和相关噻唑在腐蚀抑制中具有应用。像4-(2-氨基噻唑-4-基)苯酚和4-苯基噻唑-2-胺这样的噻唑已被证明作为酸性环境中铜的腐蚀抑制剂具有显著的效率。通过电位动力学极化和电化学阻抗谱等方法评估的它们的抑制效率已达到约90%,表明了它们作为有效的腐蚀抑制剂的潜力(Farahati et al., 2019).

分子动力学和量子化学研究:包括2,5-二甲基苯并[d]噻唑-6-胺在内的噻唑一直是分子动力学模拟和量子化学研究的主题,以预测它们在各种应用中的性能。例如,已经进行此类研究以预测特定噻唑衍生物在金属表面的腐蚀抑制性能。密度泛函理论等理论计算有助于理解这些分子与金属表面之间的相互作用强度,支持它们在腐蚀抑制等应用中的实际使用(Kaya et al., 2016).

安全油墨的新型材料:2,5-二甲基苯并[d]噻唑-6-胺的衍生物,特别是(E)-2′-[2-(苯并[d]噻唑-2-基)乙烯基]-N,N-二甲基-(1,1′-联苯)-4-胺,已被确定为一种新型材料,在安全油墨中具有潜在应用。该分子表现出多刺激响应特性,包括形态依赖的荧光变色,这可以由机械力或周围pH值的变化触发。这些特性,连同其强烈的固态发射和机械致变色活性,表明它在安全油墨应用中无需覆盖试剂即可发挥作用(Lu & Xia, 2016).

生物应用的结构分析:包括与2,5-二甲基苯并[d]噻唑-6-胺相关的噻唑衍生物已被合成并对其生物应用进行了结构分析。它们的结构已使用各种光谱方法得到证实,并且已采用密度泛函理论来获得优化的几何形状和电子性质。这些研究提供了对它们在药物化学等领域中潜在的生物活性及其应用的见解(Adeel et al., 2017).

抗真菌特性:2,5-二甲基苯并[d]噻唑-6-胺的一些衍生物已显示出针对曲霉和黑曲霉等类型的真菌有希望的抗真菌作用。这些化合物的合成涉及亲核取代反应,并且它们的生物活性已通过各种分析方法得到证实。这表明它们有可能开发成有用的抗真菌剂(Jafar et al., 2017).

安全和危害

属性

IUPAC Name |

2,5-dimethyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-5-3-8-9(4-7(5)10)12-6(2)11-8/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAPDJQMAHDLBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)SC(=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663225 | |

| Record name | 2,5-Dimethyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

686747-14-8 | |

| Record name | 2,5-Dimethyl-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-Hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone](/img/structure/B3029442.png)

![2-(Imidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B3029444.png)